![molecular formula C22H28N2O3S B2596443 N-mesityl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021040-97-0](/img/structure/B2596443.png)
N-mesityl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
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Description
N-mesityl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been shown to have therapeutic potential in the treatment of cancer, inflammatory diseases, and neurological disorders. MS-275 is a promising HDAC inhibitor that has been extensively studied in preclinical and clinical trials.
Scientific Research Applications
a. α-Glucosidase Inhibition: The compound has been investigated as an α-glucosidase inhibitor, which is relevant for managing diabetes. In particular, compound W24 demonstrated promising α-glucosidase inhibitory activity with an IC50 value of 53.0 ± 7.7 μM, making it competitive with the marketed drug acarbose .
Anti-Tubercular Activity
In another context, novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Hydrogen-Borrowing Catalysis
Under hydrogen-borrowing conditions, Mn(I) composite catalyzed the selective hydro-amination of allyl alcohols and secondary allylic alcohols. The synthesis of 3-benzyl(methyl)amino phenyl propane-1-ol 175 involved treating 1-phenylprop-2-en-1-ol 173 with N-methyl-1-phenylmethanamine 174 and subjecting it to Mn .
NHC-Catalyzed Reactions
The N-mesityl group has been studied in NHC-catalyzed reactions. It renders the initial addition of the NHC to aldehydes irreversible, accelerating the formation of products .
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-13-17(2)22(18(3)14-16)23-21(25)15-19-9-7-8-12-24(19)28(26,27)20-10-5-4-6-11-20/h4-6,10-11,13-14,19H,7-9,12,15H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHQLBWFRQUCFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide |
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